molecular formula C13H18O3 B2470037 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid CAS No. 97395-13-6

3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid

Cat. No.: B2470037
CAS No.: 97395-13-6
M. Wt: 222.284
InChI Key: CHIVRVVKOCCNME-UHFFFAOYSA-N
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Description

3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid is an organic compound with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol This compound is characterized by a phenoxy group substituted with a methyl and isopropyl group, attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid can be synthesized through the esterification of phenol and 2-methylpropanoic acid . The reaction typically involves the use of acid catalysts such as sulfuric acid or formic acid to promote the esterification process. The reaction conditions include maintaining a controlled temperature and ensuring the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group allows for binding to various receptors or enzymes, potentially modulating their activity. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid is unique due to the presence of both a methyl and isopropyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions in chemical and biological systems that are not observed with similar compounds.

Properties

IUPAC Name

3-(5-methyl-2-propan-2-ylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)11-5-4-10(3)8-12(11)16-7-6-13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIVRVVKOCCNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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